Lipophilicity (LogP) Advantage Over Mono-CF₃ and Non-CF₃ Analogs
The target compound exhibits a predicted LogP of 4.86 , which is substantially higher than that of mono-trifluoromethyl analogs. For example, the 2-des-trifluoromethyl analog N-[4-(trifluoromethyl)phenyl]pyridin-4-amine (CAS 142081-87-8) has a predicted LogP of approximately 2.8–3.2, while the 4'-des-trifluoromethyl analog 2-(trifluoromethyl)-N-phenylpyridin-4-amine (CAS 675602-89-8) has a predicted LogP of approximately 3.0–3.5 . The bis-CF₃ arrangement thus delivers a LogP increase of 1.3–2.0 units, which is critical for optimizing membrane permeability and CNS penetration in drug discovery programs.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP 4.86 |
| Comparator Or Baseline | Mono-CF₃ analog N-[4-(trifluoromethyl)phenyl]pyridin-4-amine: LogP ~2.8–3.2; Mono-CF₃ analog 2-(trifluoromethyl)-N-phenylpyridin-4-amine: LogP ~3.0–3.5 |
| Quantified Difference | ΔLogP ≈ +1.3 to +2.0 units vs. mono-CF₃ analogs |
| Conditions | Predicted using ACD/Labs or ChemAxon software; data from vendor technical datasheets . |
Why This Matters
Higher lipophilicity directly influences membrane permeability, oral absorption, and CNS exposure, making this compound a preferred starting point for programs targeting intracellular or brain-penetrant candidates.
